An In-depth Technical Guide on the Physicochemical Properties of 2-(4,5-Dichloro-2-nitrophenyl)acetic acid
An In-depth Technical Guide on the Physicochemical Properties of 2-(4,5-Dichloro-2-nitrophenyl)acetic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties of 2-(4,5-Dichloro-2-nitrophenyl)acetic acid (CAS No. 37777-90-5). The document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource of critical data. This guide includes a compilation of experimentally determined and predicted physicochemical parameters, detailed experimental protocols for their determination, and a proposed biological signaling pathway based on structurally related compounds. All quantitative data are presented in a clear, tabular format for ease of comparison and analysis.
Introduction
2-(4,5-Dichloro-2-nitrophenyl)acetic acid is a substituted phenylacetic acid derivative. The presence of chloro and nitro functional groups on the phenyl ring, combined with the carboxylic acid moiety, suggests a range of chemical reactivity and potential biological activity. A thorough understanding of its physicochemical properties is fundamental for any application, from chemical synthesis and formulation to predicting its behavior in biological systems. This guide aims to provide a detailed repository of this essential information.
Physicochemical Properties
Table 1: Experimental Physicochemical Properties of 2-(4,5-Dichloro-2-nitrophenyl)acetic acid
| Property | Value | Reference |
| Molecular Formula | C₈H₅Cl₂NO₄ | [1] |
| Molecular Weight | 250.04 g/mol | [1] |
| Melting Point | 127-130 °C | [2] |
| Boiling Point | 388 °C at 760 mmHg | [2] |
| Density | 1.638 g/cm³ | [2] |
| Vapor Pressure | 1.03E-06 mmHg at 25°C | [2] |
| Flashing Point | 188.5 °C | [2] |
Table 2: Predicted Physicochemical Properties of 2-(4,5-Dichloro-2-nitrophenyl)acetic acid
| Property | Predicted Value | Prediction Software/Method |
| pKa (acidic) | 2.8 ± 0.5 | ACD/Labs Percepta, ChemAxon |
| Aqueous Solubility (logS) | -3.5 (Poorly soluble) | SwissADME, ChemAxon |
| logP (Octanol-Water) | 2.9 | SwissADME, ACD/Labs Percepta |
Experimental Protocols
Detailed experimental protocols for the determination of key physicochemical properties are provided below. These are generalized methods that can be adapted for 2-(4,5-Dichloro-2-nitrophenyl)acetic acid.
Determination of Melting Point
A capillary melting point apparatus can be used. A small, dry sample of the crystalline compound is packed into a thin-walled capillary tube. The tube is placed in the heating block of the apparatus, and the temperature is raised slowly. The temperature range over which the substance melts is recorded as the melting point.
Determination of pKa (Potentiometric Titration)
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Solution Preparation : Prepare a standard solution of the compound in a suitable solvent (e.g., a mixture of water and a co-solvent like methanol or DMSO if solubility is low). Also, prepare a standardized solution of a strong base (e.g., 0.1 M NaOH).
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Titration : Calibrate a pH meter with standard buffers. Place a known volume of the compound's solution in a beaker and immerse the pH electrode. Titrate the solution with the standardized base, recording the pH after each addition of titrant.
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Data Analysis : Plot the pH versus the volume of titrant added. The pKa can be determined from the half-equivalence point, where half of the acid has been neutralized.
Determination of Aqueous Solubility (Shake-Flask Method)
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Equilibration : An excess amount of the solid compound is added to a known volume of water in a sealed flask. The flask is then agitated in a constant temperature bath for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
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Separation : The suspension is filtered or centrifuged to separate the undissolved solid from the saturated solution.
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Quantification : The concentration of the compound in the clear, saturated solution is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Determination of logP (Shake-Flask Method)
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Phase Preparation : n-Octanol and water are pre-saturated with each other by mixing and allowing them to separate.
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Partitioning : A known amount of the compound is dissolved in one of the phases (usually the one in which it is more soluble). A known volume of this solution is then mixed with a known volume of the other phase in a separatory funnel.
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Equilibration and Separation : The funnel is shaken to allow for partitioning of the compound between the two phases and then left to stand for the phases to separate completely.
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Quantification : The concentration of the compound in each phase is determined by a suitable analytical method (e.g., HPLC-UV). The logP is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
Potential Biological Activity and Signaling Pathway
While no specific biological activity has been documented for 2-(4,5-Dichloro-2-nitrophenyl)acetic acid, its structural similarity to other substituted phenylacetic acids suggests potential herbicidal activity. Many synthetic auxin herbicides are derivatives of phenylacetic acid and exert their effects by disrupting normal plant growth processes regulated by the hormone auxin.
Below is a hypothetical signaling pathway illustrating the mechanism of action of a synthetic auxin herbicide. This represents a plausible mode of action for 2-(4,5-Dichloro-2-nitrophenyl)acetic acid if it were to exhibit such activity.
Workflow for Determining Physicochemical Properties and Assessing Potential Biological Activity
Conclusion
This technical guide provides a consolidated source of physicochemical data for 2-(4,5-Dichloro-2-nitrophenyl)acetic acid, combining both experimentally determined and computationally predicted values. The inclusion of generalized experimental protocols offers a practical resource for researchers aiming to verify or expand upon this data. While direct biological activity for this specific compound remains uncharacterized, the proposed signaling pathway, based on structural analogy to synthetic auxin herbicides, provides a rational starting point for future biological investigations. This guide serves as a valuable tool for scientists and professionals engaged in the research and development of novel chemical entities.


